Hydroxypomolic acid
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Overview
Description
Hydroxypomolic acid, also known as 2β-hydroxypomolic acid, is a naturally occurring triterpenoid compound. It is a derivative of pomolic acid and is characterized by its molecular formula C30H48O5. This compound is found in various plant species and has been studied for its potential medicinal properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypomolic acid can be synthesized through various chemical reactions involving pomolic acid as a precursor. One common method involves the hydroxylation of pomolic acid using specific reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve the desired hydroxylation at the 2β position .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the aerial parts of Rehmannia glutinosa. The extraction process includes solvent extraction, partitioning, and column chromatography to isolate and purify the compound. Advanced spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, are used to confirm the chemical structure of the isolated compound .
Chemical Reactions Analysis
Types of Reactions
Hydroxypomolic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, anticancer, and antioxidant properties.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Hydroxypomolic acid exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Comparison with Similar Compounds
Hydroxypomolic acid is part of the ursane-type triterpenoids, which include compounds like:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Pomolic Acid: The precursor of this compound, also studied for its medicinal properties.
Asiatic Acid: Another triterpenoid with similar bioactive properties.
Uniqueness
This compound is unique due to its specific hydroxylation at the 2β position, which imparts distinct biological activities compared to its analogs. This specific structural modification enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1R,4aS,6aS,6bR,12aR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27+,28+,29+,30-/m0/s1 |
InChI Key |
OXVUXGFZHDKYLS-YEIKXUGFSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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